[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid

Chiral resolution Enantioselective synthesis Stereochemistry

[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid (CAS 1354019-84-3) is a synthetic, enantiomerically defined (S)-pyrrolidine derivative bearing an N-benzyl substituent on the pyrrolidine nitrogen and an N-methyl-glycine moiety linked through the pyrrolidine 2-(S)-methyl position. Its molecular formula is C₁₅H₂₂N₂O₂, with a molecular weight of 262.35 g/mol and a computed XLogP3 of -0.3.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
Cat. No. B7920223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCN(CC1CCCN1CC2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C15H22N2O2/c1-16(12-15(18)19)11-14-8-5-9-17(14)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19)/t14-/m0/s1
InChIKeyWNHTYLVYOLZDMF-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid (CAS 1354019-84-3): A Chiral Pyrrolidine-Acetic Acid Building Block for Enantioselective Synthesis and Medicinal Chemistry


[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid (CAS 1354019-84-3) is a synthetic, enantiomerically defined (S)-pyrrolidine derivative bearing an N-benzyl substituent on the pyrrolidine nitrogen and an N-methyl-glycine moiety linked through the pyrrolidine 2-(S)-methyl position [1]. Its molecular formula is C₁₅H₂₂N₂O₂, with a molecular weight of 262.35 g/mol and a computed XLogP3 of -0.3 [1]. The compound is a member of the broader class of substituted pyrrolidine acetic acids, a scaffold that features prominently in inhibitors of neurotransmitter transporters (e.g., GlyT1, NK-3 receptor antagonists) and as chiral building blocks for peptidomimetics [2]. Its defined (S)-stereochemistry and tertiary amine N-methyl substitution distinguish it from several closely related analogs that either lack stereochemical definition or differ in substitution pattern, making it a specific molecular tool rather than a commodity intermediate.

Why [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid Cannot Be Interchanged with Other Pyrrolidine-Acetic Acid Analogs


Within the C₁₅H₂₂N₂O₂ pyrrolidine-acetic acid isomer space, small constitutional and stereochemical variations produce molecules with distinct hydrogen-bonding geometries, basicities, and recognition surfaces [1]. Substituting the target compound with its closest N-1 acetic acid regioisomer (CAS 1354019-81-0) relocates the carboxylic acid from the exocyclic N-methyl amino position to the pyrrolidine nitrogen, altering both the pKa microenvironment and the distance between the basic amine and the acid function . Replacing the tertiary N-methyl amine with a secondary amine (CAS 1354015-06-7) lowers lipophilicity and changes the pH-dependent ionization profile. Moving the substitution from the 2-position to the 3-position of the pyrrolidine ring (CAS 1353955-48-2) changes the spatial orientation of the benzyl group relative to the acid, potentially affecting receptor binding . Furthermore, sourcing racemic or stereounassigned forms (e.g., CAS 1353957-87-5) introduces an uncontrolled variable when chirality is a design element. The quantitative evidence below demonstrates that these chemical differences are not interchangeable without altering experimental outcomes.

[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Stereochemical Definition: (S)-Enantiomer vs. Racemic or Unspecified Forms — Impact on Enantioselective Recognition

The target compound (CAS 1354019-84-3) is unequivocally specified as the (S)-enantiomer at the pyrrolidine 2-position, as confirmed by its InChI Key (WNHTYLVYOLZDMF-AWEZNQCLSA-N) and canonical SMILES notation that includes the [C@@H] chiral descriptor [1]. In contrast, the isomeric analog CAS 1353957-87-5 (2-(2-((benzyl(methyl)amino)methyl)pyrrolidin-1-yl)acetic acid) is listed by multiple vendors without explicit stereochemical designation, with an MDL number (MFCD21095904) that does not encode chirality . The IUPAC name for CAS 1353957-87-5 uses plain bond notation rather than the (2S) specification. For chiral chromatographic method development or asymmetric synthesis where enantiomeric purity is a critical quality attribute, the defined (S)-enantiomer provides a known stereochemical starting point, whereas the stereounassigned analog introduces an uncontrolled variable that may require additional chiral analytical verification or preparative resolution.

Chiral resolution Enantioselective synthesis Stereochemistry

N-Methyl Substitution vs. Secondary Amine: Lipophilicity (XLogP3) and Hydrogen-Bonding Profile

The target compound features a tertiary N-methyl amine linker connecting the pyrrolidine to the acetic acid group, yielding a computed XLogP3 of -0.3 [1]. Its closest secondary amine analog, [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid (CAS 1354015-06-7), replaces the N-methyl with an N-H group . While a direct experimentally measured logP for CAS 1354015-06-7 is not publicly reported, replacing N-CH₃ with N-H in this scaffold reduces the number of rotatable bonds from 6 to 5, decreases molecular weight from 262.35 to 248.32 g/mol, and is expected to lower logP by approximately 0.5–0.7 units based on fragment-based contributions (Hansch π for -CH₃ vs -H replacement on amines) [2]. The target compound also has 4 hydrogen bond acceptors (vs. 3 for the secondary amine analog, if the N-H acts as a donor), altering the H-bond donor/acceptor ratio from 1/4 to (potentially) 2/3, which can affect membrane permeability and off-target binding profiles [1].

Lipophilicity ADME Physicochemical properties

Carboxylic Acid Attachment Position: Exocyclic N-Methyl-Glycine Linker vs. Pyrrolidine N-1 Acetic Acid — Distinct Pharmacophoric Geometry

The target compound connects the carboxylic acid to the pyrrolidine core via an exocyclic N-methyl-glycine linker, positioning the carboxylic acid approximately 4 covalent bonds away from the pyrrolidine nitrogen [1]. Its closest regioisomer, {(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS 1354019-81-0), instead attaches the acetic acid directly to the pyrrolidine N-1 position, with the benzyl-methyl-amino group on the exocyclic 2-position . These two constitutional isomers have identical molecular formula (C₁₅H₂₂N₂O₂) and molecular weight (262.35 g/mol), yet they are not superimposable pharmacophores [2]. In the target compound, the basic tertiary amine (N-CH₃ linker) lies between the pyrrolidine ring and the carboxylic acid; in CAS 1354019-81-0, the carboxylic acid is directly conjugated to the pyrrolidine nitrogen, altering the amine basicity (pyrrolidine N-1 acetic acid vs. tertiary amine acetic acid) and the relative spatial arrangement of the acid, amine, and benzyl groups. This constitutional isomerism results in a difference in the computed InChI Key (target: WNHTYLVYOLZDMF-AWEZNQCLSA-N; comparator: SZKCJCGNGYYBTG-AWEZNQCLSA-N), confirming distinct molecular connectivity.

Pharmacophore modeling Conformational analysis Structure-based design

Pyrrolidine Substitution Position: 2-(S)-Substitution vs. 3-Position Analogs — Differential Conformational Preferences

The target compound bears the benzyl and N-methyl-glycine substituents at the pyrrolidine 2-position, creating a chiral center at C2 with defined (S)-configuration . Analogs substituted at the pyrrolidine 3-position, such as [(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid (CAS 1353965-15-7) and [3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS 1353955-48-2), place the substitution on a non-chiral carbon of the pyrrolidine ring . The 2-substitution pattern restricts the pyrrolidine ring puckering differently than 3-substitution: 2-substituted pyrrolidines favor envelope conformations with C2 exo or endo, affecting the orientation of the attached functional groups relative to the pyrrolidine nitrogen [1]. In 3-substituted analogs, the benzyl-amino group is positioned approximately 2.5 Å further from the pyrrolidine nitrogen, altering the intramolecular N–N distance and the overall molecular shape. The computed topological polar surface area (TPSA) for the target compound is 43.78 Ų ; the 3-substituted analogs are predicted to have comparable TPSA but different spatial distribution of polar atoms.

Conformational analysis Ring substitution Ligand design

Purity Grade and Analytical Characterization: 98% Assay with MDL Identifier Enabling Traceable Procurement

Commercially, the target compound is offered at 98% purity by multiple suppliers (e.g., Leyan catalog number 1774256) , compared to 95% minimum purity for the generic alternative from AKSci (catalog 4157DS) . The compound carries a distinct MDL number (MFCD21093408) that uniquely identifies this specific stereoisomer and constitutional isomer in chemical inventory databases . Several close analogs have different MDL identifiers: CAS 1354019-81-0 has MFCD21095905; CAS 1353957-87-5 has MFCD21095904; CAS 1354015-06-7 has MFCD21093398 . This one-compound-one-MDL mapping reduces the risk of ordering the wrong isomer, a common problem when relying solely on ambiguous synonym-based searches. The target compound also has a defined PubChem CID (66564982) with computed physicochemical properties and a unique InChI Key, facilitating unambiguous registration in electronic laboratory notebooks (ELNs) and compound management systems.

Quality control Analytical chemistry Procurement specification

N-Benzyl Pyrrolidine Pharmacophore Privilege: Class-Level Evidence from NK-3 and GlyT1 Patent Literature

The N-benzyl pyrrolidine scaffold, of which the target compound is a substituted amino acid derivative, has been explicitly claimed in multiple pharmaceutical patents as a core motif for high-potency receptor antagonists. Hoffmann-La Roche's US patent 8,022,099 B2 discloses N-benzyl pyrrolidine derivatives as NK-3 receptor antagonists for the treatment of depression, pain, psychosis, Parkinson's disease, schizophrenia, anxiety, and ADHD [1]. Separately, GlyT1 transporter inhibitor patents (e.g., US 8,163,956 B2) describe pyrrolidine-based compounds that inhibit the glycine transporter GlyT1, with SAR studies showing that N-benzyl substitution on the pyrrolidine ring contributes significantly to target binding affinity [2]. While the specific target compound CAS 1354019-84-3 has not itself been reported as a lead in these patents, its structural features—N-benzyl pyrrolidine core, (S)-stereochemistry, and the N-methyl-glycine substituent—map directly onto the pharmacophoric elements described in these disclosures. This class-level evidence indicates that the compound is positioned within a validated medicinal chemistry space, unlike simpler pyrrolidine acetic acid analogs lacking the N-benzyl motif.

Neurokinin-3 antagonist Glycine transporter 1 CNS drug discovery

Optimal Procurement and Application Scenarios for [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid Based on Quantitative Differentiation Evidence


Enantioselective Library Synthesis Requiring Defined (S)-Stereochemistry

When constructing chiral compound libraries for CNS receptor screening, the defined (S)-enantiomer eliminates the need for chiral analytical verification that would be mandatory with stereounassigned analogs (e.g., CAS 1353957-87-5). The target compound's unambiguous InChI Key and [C@@H] SMILES notation [1] provide documentation suitable for regulatory-quality electronic notebook entries and patent filings. The 2-(S)-substitution pattern creates a chiral center that can influence diastereoselectivity in subsequent synthetic transformations, a feature absent in 3-position substituted analogs (CAS 1353965-15-7) where the substitution point is non-chiral .

Medicinal Chemistry Campaigns Targeting NK-3 or GlyT1 Receptors

The N-benzyl pyrrolidine scaffold is a validated pharmacophore for NK-3 receptor antagonism (US 8,022,099 B2) and GlyT1 inhibition (US 8,163,956 B2) [2]. The target compound provides this core scaffold with an N-methyl-glycine carboxylic acid handle that can be used directly for amide coupling or esterification to generate diverse analog libraries. The tertiary N-methyl amine confers higher lipophilicity (XLogP3 = -0.3) compared to the secondary amine analog CAS 1354015-06-7, potentially enhancing CNS penetration [1]. Researchers must ensure they procure the correct constitutional isomer (CAS 1354019-84-3) and not the N-1 acetic acid regioisomer (CAS 1354019-81-0), as the pharmacophoric geometry differs significantly .

Analytical Method Development and Reference Standard Qualification

For laboratories developing chiral HPLC methods or LC-MS quantification protocols for pyrrolidine-acetic acid derivatives, the 98% purity grade (Leyan 1774256) and unique MDL identifier (MFCD21093408) make the target compound suitable as a reference standard . The distinct MDL number ensures that the specific stereoisomer and constitutional isomer can be unambiguously registered in compound management databases and cross-referenced against PubChem CID 66564982 [1]. This traceability is critical for GLP-compliant bioanalytical studies where isomer identity must be documented in study reports.

Structure-Based Drug Design Utilizing the Exocyclic N-Methyl-Glycine Linker

In structure-based design projects where the carboxylic acid must be positioned at a specific distance from the basic pyrrolidine nitrogen, the target compound's exocyclic N-methyl-glycine linker (4-bond separation) provides a distinct geometry compared to the N-1 acetic acid regioisomer CAS 1354019-81-0, where the acid is directly attached to the pyrrolidine nitrogen . Molecular docking studies using the target compound's 3D conformer (accessible via PubChem CID 66564982) can model this spatial arrangement, while the different InChI Key for the regioisomer confirms non-interchangeable connectivity [1] .

Quote Request

Request a Quote for [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.